molecular formula C13H21NO2 B1620538 N1-(2,2-diethoxyethyl)-4-methylaniline CAS No. 75934-28-0

N1-(2,2-diethoxyethyl)-4-methylaniline

Cat. No.: B1620538
CAS No.: 75934-28-0
M. Wt: 223.31 g/mol
InChI Key: UUWJVLGSKSIUKN-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-4-methylaniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2-diethoxyethyl group and the benzene ring is substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-4-methylaniline typically involves the alkylation of 4-methylaniline with 2,2-diethoxyethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of solid-supported catalysts can enhance the efficiency of the reaction and reduce the environmental impact by minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.

    Medicine: It may serve as a precursor for the synthesis of drugs with therapeutic properties.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The diethoxyethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methyl group at the para position can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,2-diethoxyethyl)-aniline: Similar structure but lacks the methyl group at the para position.

    N1-(2,2-dimethoxyethyl)-4-methylaniline: Similar structure but with methoxy groups instead of ethoxy groups.

    N1-(2,2-diethoxyethyl)-3-methylaniline: Similar structure but with the methyl group at the meta position.

Uniqueness

N1-(2,2-diethoxyethyl)-4-methylaniline is unique due to the presence of both the diethoxyethyl group and the para-methyl group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)10-14-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJVLGSKSIUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382026
Record name N1-(2,2-diethoxyethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75934-28-0
Record name N1-(2,2-diethoxyethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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